N,N'-butane-1,4-diylbis(2-ethylhexanamide)
Overview
Description
N,N’-butane-1,4-diylbis(2-ethylhexanamide) is a chemical compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two 2-ethylhexanamide groups
Scientific Research Applications
N,N’-butane-1,4-diylbis(2-ethylhexanamide) has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of poly(ester amide)s, which have applications in biodegradable polymers and medical devices.
Material Science: Employed in the development of advanced materials with enhanced mechanical properties due to its ability to form hydrogen bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and bioabsorbable sutures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-butane-1,4-diylbis(2-ethylhexanamide) typically involves the reaction of butane-1,4-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N,N’-butane-1,4-diylbis(2-ethylhexanamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-butane-1,4-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Primary amines
Substitution: N-alkylated derivatives
Mechanism of Action
The mechanism of action of N,N’-butane-1,4-diylbis(2-ethylhexanamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can engage in hydrogen bonding with other molecules, influencing the compound’s physical and chemical properties. These interactions are crucial in its applications in polymer chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
- N,N’-butane-1,4-diylbis(bromoacetamide)
- N,N’-bis(2-hydroxybenzylidene)pentane-1,5-diamine
- Butane-1,4-diylbis(formamide)
Uniqueness
N,N’-butane-1,4-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct properties such as enhanced hydrogen bonding capability and mechanical strength. This makes it particularly valuable in the synthesis of advanced polymers and materials .
Properties
IUPAC Name |
2-ethyl-N-[4-(2-ethylhexanoylamino)butyl]hexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O2/c1-5-9-13-17(7-3)19(23)21-15-11-12-16-22-20(24)18(8-4)14-10-6-2/h17-18H,5-16H2,1-4H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZVUHFUVORLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCNC(=O)C(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.